molecular formula C6H4ClF2NO2S B1422599 6-Chloro-2,3-difluorobenzenesulfonamide CAS No. 1208077-20-6

6-Chloro-2,3-difluorobenzenesulfonamide

Cat. No.: B1422599
CAS No.: 1208077-20-6
M. Wt: 227.62 g/mol
InChI Key: LSAZCHPZKNTWOE-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4ClF2NO2S . It is a type of fluorinated benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with chlorine and fluorine atoms, and a sulfonamide group . The average mass of the molecule is 227.616 Da .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H4ClF2NO2S, and its molecular weight is 227.62 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Kinetic and Mechanistic Studies

Research on N-hydroxybenzenesulfonamide derivatives provides insight into the decomposition mechanisms that may have parallels in the reactions of chloro-difluorobenzenesulfonamides. These studies are crucial for understanding reaction kinetics and designing compounds with desired reactivity and stability characteristics (Bonner & Ko, 1992).

Development of Chlorinating Agents

6-Chloro-2,3-difluorobenzenesulfonamide and its derivatives could serve as precursors for developing novel chlorinating agents. The research on N-chloro-N-methoxybenzenesulfonamide demonstrates its application in chlorinating various organic molecules, suggesting potential for similar compounds (Xiao-Qiu Pu et al., 2016).

Antibacterial and Biofilm Inhibition

The synthesis of N-alkyl/aralkyl derivatives of benzenesulfonamides, including those structurally related to this compound, shows promising antibacterial properties and biofilm inhibition capabilities. These findings are significant for developing new antimicrobial agents (Abbasi et al., 2020).

Anticancer and Anti-HIV Evaluation

The exploration of sulfonamide derivatives, including those related to this compound, in anticancer and anti-HIV research has led to the identification of compounds with significant biological activities. These studies contribute to the development of new therapeutic agents (Pomarnacka & Kornicka, 2001).

Carbonic Anhydrase Inhibitors

Research into sulfonamide-based carbonic anhydrase inhibitors highlights the potential of this compound derivatives in designing new inhibitors with therapeutic applications, particularly in treating conditions like glaucoma, edema, and certain cancers (Sapegin et al., 2018).

Properties

IUPAC Name

6-chloro-2,3-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-3-1-2-4(8)5(9)6(3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAZCHPZKNTWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280707
Record name 6-Chloro-2,3-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-20-6
Record name 6-Chloro-2,3-difluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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